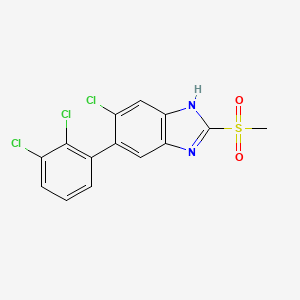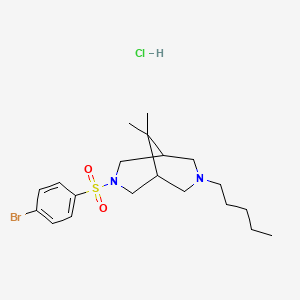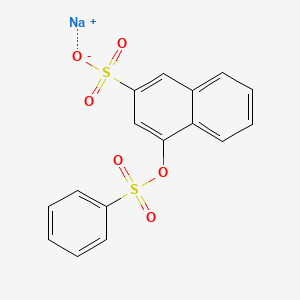
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a phenylsulfonyl group attached to a naphthalene ring, which is further substituted with a sulfonic acid group. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt typically involves the sulfonation of naphthalene followed by the introduction of the phenylsulfonyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation. The phenylsulfonyl group is then introduced through a reaction with phenylsulfonyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons, while the phenylsulfonyl group can participate in nucleophilic substitution reactions. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
4-Phenolsulfonic acid, sodium salt: Similar in structure but lacks the naphthalene ring.
2-Naphthalenesulfonic acid, sodium salt: Similar but lacks the phenylsulfonyl group.
Uniqueness
4-((Phenylsulfonyl)oxy)-2-naphthalenesulfonic acid, sodium salt is unique due to the presence of both the phenylsulfonyl and naphthalene groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring strong acidic and nucleophilic characteristics.
Properties
CAS No. |
61931-70-2 |
|---|---|
Molecular Formula |
C16H11NaO6S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;4-(benzenesulfonyloxy)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H12O6S2.Na/c17-23(18,19)14-10-12-6-4-5-9-15(12)16(11-14)22-24(20,21)13-7-2-1-3-8-13;/h1-11H,(H,17,18,19);/q;+1/p-1 |
InChI Key |
GBLPFIPNDGXRGX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


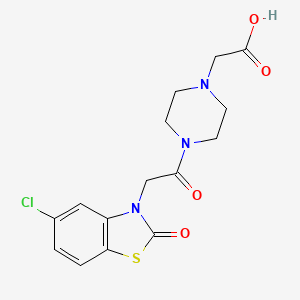
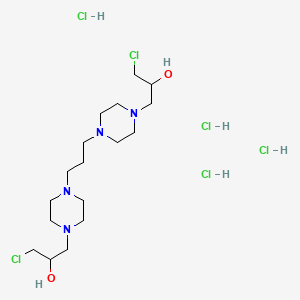
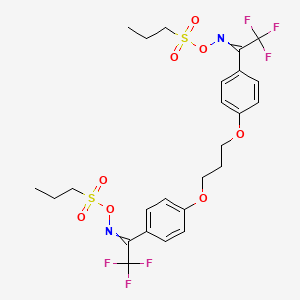
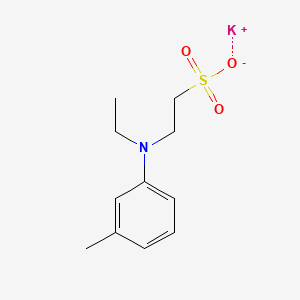
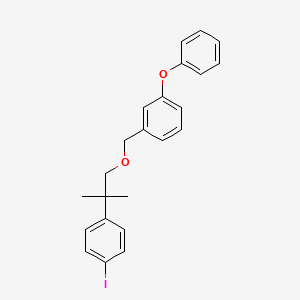
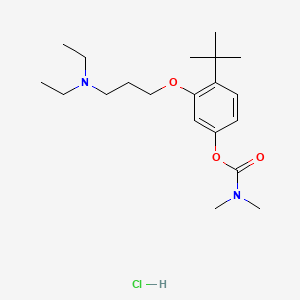


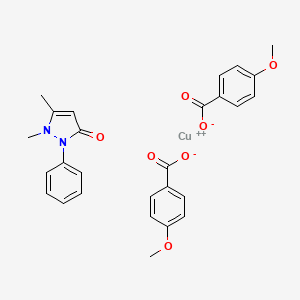
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
